血小板活化因子乙醚

描述

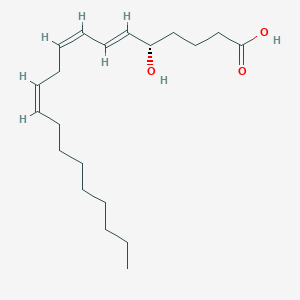

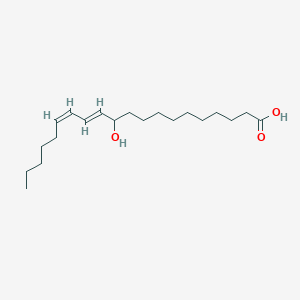

Platelet-activating factor, also known as PAF, PAF-acether or AGEPC (acetyl-glyceryl-ether-phosphorylcholine), is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis . It is also involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes .

Synthesis Analysis

PAF is an endogenous-synthesized unique phospholipid compound which is mainly generated from the cytomembrane . The word “PAF” originated from its functional description for the aggregation of platelets that are released from immunoglobulin E (IgE)-sensitized basophils after antigen activation .Molecular Structure Analysis

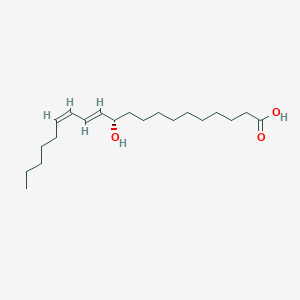

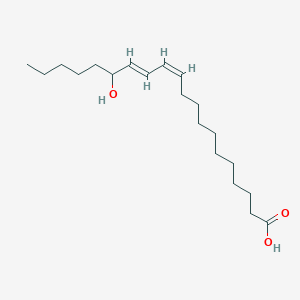

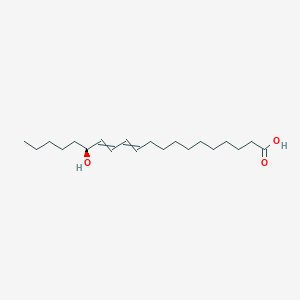

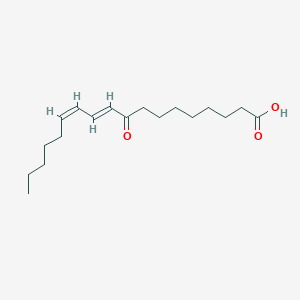

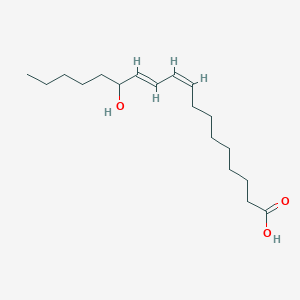

The structure of PAF has been identified as a phosphoglycerylether lipid mediator involved in diverse physiological and pathophysiological processes .Chemical Reactions Analysis

PAF is a very potent inflammatory factor and has important functions in acute and chronic inflammation . Excess PAF secretion may induce anaphylaxis , endotoxic shock , rheumatoid arthritis , and atherosclerosis .Physical And Chemical Properties Analysis

PAF is a bioactive lipid mediator which serves as a reciprocal messenger between the immune and nervous systems . It is extensively expressed in many cells and tissues and has either beneficial or detrimental effects on the progress of inflammation-related neuropathology .科学研究应用

Role in Platelet Activation

C18-Paf-acether plays a crucial role in platelet activation . It was first described as a soluble component released from rabbit basophils sensitized with immunoglobulin E, which caused rabbit platelet aggregation .

Involvement in Inflammatory Response

C18-Paf-acether is formed by various organs like heart or kidney and proinflammatory cells such as neutrophils, monocytes, macrophages, and platelets . It is involved in the inflammatory response, and its excess accumulation can exacerbate the inflammatory response and pathological consequences .

Role in Hypotension

A PAF-acether-like substance was isolated from the renal medulla and presented a potent hypotensive effect. It was named antihypertensive polar renomedullary lipid (APRL) .

Role in Anaphylaxis and Shock

An influential role in pathophysiological events has been attributed to PAF-acether, principally in anaphylaxis and shock, ever since the discovery of PAF-acether structure .

Role in Biosynthesis

This mediator is synthesized in a two-step process: 1) deacylation of 1-0-alkyl-2-acyl-sn-glycero-3-phosphocholine by a phospholipase A2 activity yielding lyso paf-acether (1-0-alkyl-sn-glycero-3-phosphocholine), 2) subsequent acetylation of the latter compound by an acetyltransferase .

Potential Therapeutic Applications

Current evidence indicates that application of PAF inhibitors or PAFR antagonists by blocking this signaling pathway significantly reduces inflammation, protects cells, and improves the recovery of neural functions .

作用机制

Target of Action

C18-Paf-acether, also known as C18-PAF or Platelet activating factor-acether, is a potent phospholipid activator and mediator of many leukocyte functions . Its primary targets include platelets , endothelial cells , neutrophils , monocytes , and macrophages . These cells are especially involved in host defense .

Mode of Action

C18-Paf-acether interacts with its targets to mediate a variety of biological functions. It plays a crucial role in platelet aggregation and degranulation , inflammation , and anaphylaxis . It is also involved in changes to vascular permeability , the oxidative burst , chemotaxis of leukocytes , as well as augmentation of arachidonic acid metabolism in phagocytes .

Biochemical Pathways

C18-Paf-acether is synthesized in a two-step process :

- The intervention of a phospholipase A2 on membrane etherphospholipids results in the formation of the non-acetylated compound, 2-lyso Paf-Ether .

- Activation of a short-chain fatty-acid specific acyl transferase .

Pharmacokinetics

It is known that the compound is synthesized by various cells, especially those involved in host defense . It is continuously produced by these cells but in low quantities, and production is controlled by the activity of PAF acetylhydrolases . It is produced in larger quantities by inflammatory cells in response to specific stimuli .

Result of Action

C18-Paf-acether has a wide range of effects at the molecular and cellular levels. It is a potent neutrophil activator , inducer of vascular permeability in various organs, and constrictor of the coronary bed . It is capable of inducing major pathological changes in lung and heart functions, and of increasing skin vascular permeability .

Action Environment

The action of C18-Paf-acether can be influenced by various environmental factors. This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of specific stimuli in the environment .

安全和危害

未来方向

Research on PAF has grown due to interest in its vital cell signaling functions and its role as a pro-inflammatory molecule in several chronic diseases including cardiovascular disease and cancer . The precise use of PAF inhibitors or PAFR antagonists that target the specific neural cells during the appropriate temporal window may constitute a potential therapy for CNS diseases .

属性

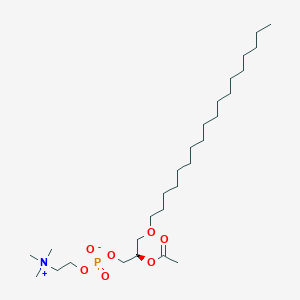

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995900 | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platelet activating factor-acether | |

CAS RN |

74389-69-8 | |

| Record name | 1-O-Octadecyl-platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C18-PAF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)